Methyl 3,5-difluorobenzoate
Overview
Description
Methyl 3,5-difluorobenzoate is an organic compound with the molecular formula C8H6F2O2. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions, and the carboxyl group is esterified with a methyl group. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-difluorobenzoate can be synthesized through the esterification of 3,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield 3,5-difluorobenzoic acid and methanol under acidic or basic conditions
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid
Major Products:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 3,5-difluorobenzyl alcohol.
Hydrolysis: 3,5-difluorobenzoic acid
Scientific Research Applications
Methyl 3,5-difluorobenzoate is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme interactions and metabolic pathways involving esterases.
Medicine: As a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: In the production of agrochemicals and materials with specific fluorine-containing functionalities
Mechanism of Action
The mechanism of action of methyl 3,5-difluorobenzoate largely depends on its role as an intermediate or precursor in various reactions. In biological systems, it may interact with esterases, leading to the hydrolysis of the ester bond and the release of 3,5-difluorobenzoic acid. The fluorine atoms can influence the compound’s reactivity and interaction with molecular targets by altering electronic properties and steric factors .
Comparison with Similar Compounds
Methyl 3,4-difluorobenzoate: Similar structure but with fluorine atoms at the 3 and 4 positions.
Methyl 2,4-difluorobenzoate: Fluorine atoms at the 2 and 4 positions.
Methyl 4-fluorobenzoate: Only one fluorine atom at the 4 position
Uniqueness: Methyl 3,5-difluorobenzoate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and physical properties. The 3,5-difluoro substitution pattern provides distinct electronic effects compared to other isomers, making it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
methyl 3,5-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEJPGWPXIIQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379539 | |
Record name | Methyl 3,5-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216393-55-4 | |
Record name | Methyl 3,5-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,5-difluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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